molecular formula C13H9F2NO B1453161 3-(2,5-Difluorobenzoyl)-4-methylpyridine CAS No. 1187168-40-6

3-(2,5-Difluorobenzoyl)-4-methylpyridine

Cat. No. B1453161
M. Wt: 233.21 g/mol
InChI Key: YRNBTVUAGVKPQH-UHFFFAOYSA-N
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Description

The compound “3-(2,5-Difluorobenzoyl)-4-methylpyridine” is a derivative of difluorobenzoyl chloride . Difluorobenzoyl chloride is a type of acyl chloride used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “3-(2,5-Difluorobenzoyl)-4-methylpyridine” were not found, difluorobenzoyl chloride has been used in the synthesis of various compounds . The synthesis typically involves the reaction of difluorobenzoyl chloride with other reagents under specific conditions .

Scientific Research Applications

Molecular Structure and Analysis

  • X-ray Diffraction and DFT Calculations: A study on a novel phthalide derivative explored its structure using X-ray diffraction and DFT calculations, emphasizing the utility of these methods for understanding the molecular geometry and electronic properties of complex organic compounds. This approach could be applicable to studying the structure of 3-(2,5-Difluorobenzoyl)-4-methylpyridine for potential applications in material science or pharmaceuticals (Yılmaz et al., 2020).

Luminescence and Coordination Complexes

  • Lanthanide Ternary Complexes: Research on lanthanide complexes incorporating difluorobenzoic acid and bipyridine ligands demonstrated their potential in developing materials with unique luminescent properties. Similar studies could explore the coordination chemistry of 3-(2,5-Difluorobenzoyl)-4-methylpyridine to create novel luminescent materials (Du et al., 2020).

Hydrogen Bonding and Supramolecular Structures

  • Supramolecular Association: Investigations into hydrogen-bonded supramolecular associations in organic acid-base salts provide insights into the crystal packing and molecular interactions that could be critical for designing new crystalline materials or catalysts with 3-(2,5-Difluorobenzoyl)-4-methylpyridine (Khalib et al., 2014).

Antimicrobial and Antioxidant Activities

  • Molecular Docking and Antimicrobial Properties: A study synthesized oxadiazoline derivatives featuring the methylpyridine moiety, showcasing their antimicrobial properties through molecular docking studies. This suggests potential research directions for 3-(2,5-Difluorobenzoyl)-4-methylpyridine in the development of new antimicrobial agents (Shyma et al., 2013).

Photophysical Characterization

  • Fluorescent Crystals and Co-Crystals: The synthesis and photophysical characterization of naphthalimide derivatives, including interactions with methylpyridine, offer a foundation for developing fluorescent materials. This could inform research on 3-(2,5-Difluorobenzoyl)-4-methylpyridine as a component in fluorescent crystals or sensors (Grepioni et al., 2015).

properties

IUPAC Name

(2,5-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-6-9(14)2-3-12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNBTVUAGVKPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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